molecular formula C23H30N6O3 B1530887 Desmethyl Carbodenafil CAS No. 147676-79-7

Desmethyl Carbodenafil

Número de catálogo: B1530887
Número CAS: 147676-79-7
Peso molecular: 438.5 g/mol
Clave InChI: RIFGMSHSTNMHMS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Desmethyl Carbodenafil is a chemical compound that has gained attention due to its structural similarity to other well-known pharmaceuticals It is a derivative of sildenafil, commonly known for its use in treating erectile dysfunction

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Desmethyl Carbodenafil can be synthesized through several chemical reactions involving sildenafil or its derivatives. The synthesis typically involves the removal of a methyl group from the sildenafil molecule, which can be achieved using various reagents and reaction conditions. Common methods include the use of strong bases or specific chemical reagents that facilitate the demethylation process.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions under controlled conditions. The process requires precise temperature control, the use of catalysts, and purification steps to ensure the final product's purity and efficacy. Industrial production also involves rigorous quality control measures to meet regulatory standards.

Análisis De Reacciones Químicas

Types of Chemical Reactions

Desmethyl Carbodenafil undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

1.1 Oxidation
Oxidation reactions modify the structure and enhance the properties of this compound. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

1.2 Reduction
Reduction reactions are also crucial in modifying the compound's structure. Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often employed.

1.3 Substitution
Substitution reactions introduce new functional groups into the compound using various nucleophiles and electrophiles.

Industrial Production Methods

The industrial production of this compound involves large-scale chemical reactions under controlled conditions, requiring precise temperature control, catalysts, and purification steps to ensure the final product's purity and efficacy. These methods also incorporate rigorous quality control measures to meet regulatory standards.

Metabolic Pathways

This compound interacts with PDE-5 and cGMP and is metabolized in the liver through hydroxylation and demethylation, forming various metabolites. These metabolic processes influence the compound’s activity and duration of action and may also affect metabolic flux and metabolite levels by modulating cGMP-dependent pathways.

Stability and Reactivity

This compound is stable under normal conditions . It may degrade over extended periods in laboratory settings, with long-term exposure causing sustained vasodilatory effects and potential alterations in cellular function. Incompatibility can occur with strong oxidizing agents, and heating or fire may produce toxic gases .

Aplicaciones Científicas De Investigación

Pharmacokinetics

The compound is metabolized primarily through the hepatic microsomal isoenzyme cytochrome P450 (CYP) 3A4, with some contribution from CYP2C9. Its pharmacokinetic profile indicates that it remains active for several hours under standard laboratory conditions but may degrade over time.

Scientific Research Applications

Desmethyl Carbodenafil has been explored for its applications across various domains:

Medical Applications

  • Erectile Dysfunction Treatment : As a PDE-5 inhibitor, this compound is being studied for its efficacy in treating erectile dysfunction. Its mechanism mirrors that of sildenafil, suggesting potential effectiveness in enhancing sexual function.
  • Cardiovascular Health : The compound's ability to enhance vasodilation makes it a candidate for treating cardiovascular diseases, particularly those involving compromised blood flow.

Biological Research

  • Cellular Processes : Researchers are investigating how this compound affects cellular signaling pathways, particularly those involving cGMP. This research could provide insights into its broader biological effects and potential therapeutic uses.
  • Toxicological Studies : Notably, a case report highlighted fatal toxicity associated with this compound, emphasizing the need for further research into its safety profile and potential adverse effects .

Chemical Applications

  • Synthesis and Reagent Use : In chemical research, this compound serves as a reagent in various chemical reactions and is involved in synthetic processes related to other pharmaceutical compounds.

Industrial Applications

  • Pharmaceutical Formulations : The compound is being evaluated for inclusion in pharmaceutical products aimed at enhancing male sexual performance. However, concerns regarding its unregulated use in dietary supplements have been raised due to safety issues .

Fatal Toxicity Case Report

A significant case study documented the first known fatality linked to this compound. A 34-year-old male was found unresponsive, with toxicology reports confirming the presence of this compound in his system. The investigation revealed that he had no history of illicit drug use or significant natural disease contributing to his death . This case underscores the importance of monitoring unapproved substances in dietary supplements, which may contain undisclosed PDE-5 inhibitors.

Data Tables

Application AreaDescription
MedicalPotential treatment for erectile dysfunction and cardiovascular conditions
Biological ResearchStudy of cellular processes and signaling pathways related to cGMP
ChemicalUsed as a reagent in chemical synthesis and reactions
IndustrialEvaluation for pharmaceutical formulations; concerns over safety in dietary supplements
Pharmacokinetic PropertyDetails
MetabolismPrimarily metabolized by CYP3A4; minor contribution from CYP2C9
StabilityActive for several hours but may degrade over time
Toxicological ProfileDocumented case of fatal toxicity; further research needed on safety and side effects

Mecanismo De Acción

The mechanism by which Desmethyl Carbodenafil exerts its effects involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, the compound increases cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism is similar to that of sildenafil and other PDE5 inhibitors.

Molecular Targets and Pathways:

  • PDE5 Inhibition: The primary molecular target is PDE5, which is found in the smooth muscle cells of blood vessels.

  • cGMP Pathway: The increase in cGMP levels leads to the activation of protein kinase G (PKG), resulting in smooth muscle relaxation and vasodilation.

Comparación Con Compuestos Similares

  • Sildenafil: The parent compound from which Desmethyl Carbodenafil is derived.

  • Tadalafil: Another PDE5 inhibitor used for treating erectile dysfunction and benign prostatic hyperplasia.

  • Vardenafil: A PDE5 inhibitor with a similar mechanism of action to sildenafil and this compound.

Uniqueness: this compound's uniqueness lies in its specific chemical modifications, which may offer different pharmacokinetic properties and potential therapeutic advantages over its parent compound and other similar compounds.

Actividad Biológica

Desmethyl Carbodenafil is a compound that has garnered attention due to its biological activity, particularly as a phosphodiesterase type 5 (PDE-5) inhibitor. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and case studies highlighting its effects.

Target Enzyme: Phosphodiesterase Type 5 (PDE-5)
this compound primarily targets the PDE-5 enzyme, which plays a crucial role in the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE-5, this compound increases cGMP levels, enhancing the vasodilatory effects mediated by nitric oxide. This mechanism is vital for its application in treating erectile dysfunction and potentially other cardiovascular conditions.

Biochemical Pathways
The compound significantly influences the nitric oxide-cGMP signaling pathway. The inhibition of PDE-5 results in prolonged cGMP accumulation, which leads to increased vasodilation and improved blood flow in various tissues.

Pharmacokinetics

This compound is a metabolite of sildenafil and is primarily metabolized by the hepatic enzyme cytochrome P450 3A4 (CYP3A4), with some contribution from CYP2C9. Its pharmacokinetic profile is essential for understanding its therapeutic potential and safety.

Biological Effects

This compound affects various cellular processes:

  • Endothelial Cells : Enhances vasodilation by increasing nitric oxide availability.
  • Smooth Muscle Cells : Promotes relaxation and reduces contraction, contributing to improved blood flow.
  • Cell Signaling : Modulates gene expression through cGMP-dependent pathways, influencing cellular metabolism.

Case Studies and Toxicological Findings

Several case studies have highlighted both the therapeutic potential and risks associated with this compound:

  • Fatal Toxicity Case
    A notable case involved a 34-year-old male who was found unresponsive after using a product containing this compound. Toxicology reports indicated high levels of the compound in his system, leading to acute toxicity characterized by severe hypotension. This case underscores the dangers associated with unregulated use of PDE-5 inhibitors .
  • Analytical Findings
    In a systematic review involving toxicology analyses, researchers identified this compound as an unapproved sildenafil analog present in several cases of overdose. The compound's metabolites were also studied, revealing insights into its pharmacological effects and potential toxicity .

A detailed analysis of this compound's biochemical properties includes:

PropertyValue
Molecular FormulaC23H30N6O3
Molecular Weight439.53 g/mol
MechanismPDE-5 Inhibition
Primary MetabolitesHydroxy derivatives
BioavailabilityVariable based on formulation

The compound's interaction with biomolecules such as nitric oxide and cGMP is critical for its efficacy as a therapeutic agent .

Research Applications

This compound is being explored for various applications:

  • Medicine : Investigated for treating erectile dysfunction and cardiovascular diseases.
  • Biological Research : Used to study cellular processes related to cGMP signaling.
  • Chemical Synthesis : Acts as a reagent in pharmaceutical formulations .

Propiedades

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O3/c1-5-7-17-19-20(28(4)26-17)22(30)25-21(24-19)16-14-15(8-9-18(16)32-6-2)23(31)29-12-10-27(3)11-13-29/h8-9,14H,5-7,10-13H2,1-4H3,(H,24,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFGMSHSTNMHMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147676-79-7
Record name Desmethyl Carbodenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORCARBODENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JB0I959JI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 4-ethoxy-3-(1-methyl-7-oxo-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-5-yl)benzoic acid (0.095 g, 0.00027 mol), 1-methylpiperazine (0.265 g, 0.00265 mol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (0.077 g, 0.0004 mol) and 1-hydroxybenzotriazole (0.054 g, 0.0004 mol) in dichloromethane (25 ml) was stirred at room temperature for 18 hours. The reaction solution was washed with water (25 ml), dried (MgSO4) and evaporated under vacuum, and then the resulting residue crystallised from ethyl acetate-hexane to give the title compound as colourless crystals (0.03 g, 25%), m.p. 196°-197° C. Found: C,63.12; H,6.81; H,18.96. C23H30N6O3 requires C,62.99; H,6.90; N,19.16%.
Quantity
0.265 g
Type
reactant
Reaction Step One
Quantity
0.077 g
Type
reactant
Reaction Step One
Quantity
0.054 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
25%

Synthesis routes and methods II

Procedure details

A solution of 4-ethoxy-3-(1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-5-yl)benzoic acid (0.095 g, 0.00027 mol), 1-methylpiperazine (0.265 g, 0.00265 mol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (0.77 g, 0.0004 mol) and 1-hydroxybenzotriazole (0.054 g, 0.0004 mol) in dichloromethane (25 ) was stirred at room temperature for 18 hours. The reaction solution was washed with water (25 ml), dried (MgSO4) and evaporated under vacuum, and then the resulting residue crystallised from ethyl acetate-hexane to give the title compound as colourless crystals (0.03 g, 25%), m.p. 196°-197° C. Found C,63.12; H,6.81; N,18.96. C23H30N6O3 requires C,62.99; H,6.90; N,19.16%.
Name
4-ethoxy-3-(1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-5-yl)benzoic acid
Quantity
0.095 g
Type
reactant
Reaction Step One
Quantity
0.265 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.054 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desmethyl Carbodenafil
Reactant of Route 2
Reactant of Route 2
Desmethyl Carbodenafil
Reactant of Route 3
Reactant of Route 3
Desmethyl Carbodenafil
Reactant of Route 4
Reactant of Route 4
Desmethyl Carbodenafil
Reactant of Route 5
Reactant of Route 5
Desmethyl Carbodenafil
Reactant of Route 6
Desmethyl Carbodenafil

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.